molecular formula C12H15Cl2F15N2O2S B13412475 N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;dihydrochloride CAS No. 67940-02-7

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;dihydrochloride

Cat. No.: B13412475
CAS No.: 67940-02-7
M. Wt: 607.2 g/mol
InChI Key: ILJWCJPCQIAKMV-UHFFFAOYSA-N
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Description

Chemical Structure & Properties: This compound is a fluorinated sulfonamide derivative with a 15-fluorine-substituted heptane chain and a dimethylaminopropyl group, forming a monohydrochloride salt. Its molecular formula is C₁₂H₁₃F₁₅N₂O₂S·HCl, with a molar mass of 534.28 g/mol .

Properties

CAS No.

67940-02-7

Molecular Formula

C12H15Cl2F15N2O2S

Molecular Weight

607.2 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;dihydrochloride

InChI

InChI=1S/C12H13F15N2O2S.2ClH/c1-29(2)5-3-4-28-32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25;;/h28H,3-5H2,1-2H3;2*1H

InChI Key

ILJWCJPCQIAKMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride typically involves multiple steps. The initial step often includes the preparation of the fluorinated heptane sulphonamide precursor. This is followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. The highly fluorinated heptane sulphonamide moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Sulfonamide Derivatives

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide Monohydrochloride
  • Molecular Formula : C₁₁H₁₃F₁₃N₂O₂S·HCl
  • Key Difference : Shorter fluorinated chain (13 fluorine atoms on a hexane backbone vs. 15 on heptane in the target compound).
  • Implications : Reduced fluorine content may lower hydrophobicity and surface activity compared to the target compound.
General Fluorosulfonamides

Fluorosulfonamides with varying chain lengths exhibit:

  • Increased Hydrophobicity with longer perfluorinated chains, enhancing surfactant efficiency (e.g., lower critical micelle concentration, CMC) .
  • Improved Thermal Stability due to strong C–F bonds, a trait shared across this class .

Quaternary Ammonium Compounds (QACs)

  • CMC Values : BAC-C12 has a CMC of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry) .
  • Comparison Insight : The target compound’s fluorinated tail likely reduces CMC further, implying superior surfactant efficiency at lower concentrations. However, direct experimental CMC data for the target compound is lacking .

Phosphonamidofluoridates

Compounds like N-(1-(Dipropylamino)ethylidene)-P-methylphosphonamidic fluoride () share functional group similarities (amino groups, fluorinated regions) but differ in core structure (phosphonamidate vs. sulfonamide). These differences alter reactivity and biological activity, with sulfonamides generally being more hydrolytically stable .

Structural and Functional Comparison Table

Property Target Compound Tridecafluorohexane Analog QACs (e.g., BAC-C12)
Molecular Formula C₁₂H₁₃F₁₅N₂O₂S·HCl C₁₁H₁₃F₁₃N₂O₂S·HCl C₁₂H₂₅ClN
Fluorine Atoms 15 13 0
Hydrophobic Chain Length Heptane (C7) Hexane (C6) Dodecane (C12)
Functional Group Sulfonamide Sulfonamide Quaternary Ammonium
Theoretical CMC Lower (inferred from fluorination) Moderate 8.3 mM
Stability High (C–F bonds) High Moderate

Research Findings and Implications

  • Structural Similarity Principles : Fluorinated sulfonamides are expected to share properties like low surface tension and chemical inertness, aligning with the "similar property principle" in drug discovery .
  • Gaps in Data : Direct experimental comparisons (e.g., CMC, toxicity) between the target compound and analogs are absent in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride is a fluorinated sulfonamide compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula : C9H13F9N2O2S
  • Molecular Weight : 384.26 g/mol
  • Solubility : Slightly soluble in DMSO and methanol
  • Predicted Boiling Point : 263.7 ± 50.0 °C
  • Predicted pKa : 5.00 ± 0.40

Biological Activity Overview

The biological activity of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride has been explored in various contexts:

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound may demonstrate similar activity against a range of pathogens.

Cytotoxicity Studies

In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this specific sulfonamide has been tested against human cancer cell lines such as HeLa and MCF-7. Results indicate a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts nucleic acid synthesis and leads to bacterial cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various sulfonamides including the pentadecafluoro compound against Gram-positive and Gram-negative bacteria. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL.
  • Cytotoxicity in Cancer Research :
    A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis and caspase activation assays.

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also poses potential risks due to its fluorinated nature. Studies suggest monitoring for potential neurotoxicity and reproductive toxicity.

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